molecular formula C8H8ClNO B3033661 4-Chloro-2-methylbenzamide CAS No. 1117843-17-0

4-Chloro-2-methylbenzamide

Cat. No.: B3033661
CAS No.: 1117843-17-0
M. Wt: 169.61 g/mol
InChI Key: VRVMBIZATLJJFO-UHFFFAOYSA-N
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Description

4-Chloro-2-methylbenzamide, also known as 4-chloro-2-methylbenzoic acid, is an organic compound with a molecular formula of C8H7ClO2. It is a white crystalline solid with a melting point of 166-168 °C and a boiling point of 270-272 °C. It is insoluble in water and soluble in ethanol, acetone and ether. This compound is widely used in the pharmaceutical, agrochemical and dye industries.

Scientific Research Applications

1. Synthesis and Structural Analysis

A study by He et al. (2014) focused on the synthesis and characterization of 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide. The research included spectroscopic properties, crystal structure analysis using X-ray diffraction, and Density Functional Theory (DFT) calculations. The study provided insights into the structure-property relationship and investigated the antitumor activity of the compound, highlighting its potential in cancer research (He, Yang, Hou, Teng, & Wang, 2014).

2. Charge Density Analysis in Molecular Crystals

Hathwar and Row (2011) conducted experimental charge density distribution studies on 4-fluorobenzamide and related compounds using high-resolution X-ray diffraction data. Their research provided valuable information on intermolecular interactions in molecular crystals, which is crucial for understanding the properties of pharmaceutical compounds (Hathwar & Row, 2011).

3. Thermal Stability Studies

Cong and Cheng (2021) examined the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), a related compound, using dynamic DSC curves. The study provided important data on the compound's thermal decomposition, which is essential for safety and stability assessment in the manufacturing process of pharmaceuticals (Cong & Cheng, 2021).

4. In Vitro Bactericidal Activity

A study by Zadrazilova et al. (2015) assessed the bactericidal efficacy of a series of substituted benzamides, including 4-chloro derivatives, against methicillin-resistant Staphylococcus aureus (MRSA). This research contributes to the development of new antimicrobial agents, which is critical in the face of increasing antibiotic resistance (Zadrazilova et al., 2015).

5. Fluorescence Detection in Biochemistry

Liu et al. (2015) developed a fluorescent probe based on a 4-chloro derivative for the detection of cysteine. This study is significant for bioanalytical applications, providing a tool for detecting important biomolecules with high sensitivity and selectivity (Liu, Wang, Xiang, & Tong, 2015).

Safety and Hazards

While specific safety and hazard information for 4-Chloro-2-methylbenzamide is not available, it’s important to handle all chemical compounds with care and follow safety guidelines. For instance, benzamide, a related compound, is harmful if swallowed and suspected of causing genetic defects .

Future Directions

The future directions in the study and application of 4-Chloro-2-methylbenzamide could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Since benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents, new synthetic methods for this type of compounds can be of considerable importance .

Properties

IUPAC Name

4-chloro-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVMBIZATLJJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A magnetically stirred mixture of acid 4-chloro-2-methylbenzoic acid (50 g, 0.29 mol), dichloromethane (200 mL), and 0.5 mL DMF was cooled in an ice-bath. The cooler was connected to a gas absorption trap. Oxalyl chloride (44.5 g, 0.35 mmol) was added dropwise in 1 h. The mixture was stirred at r.t. overnight during which time all solid dissolved. The solution was concentrated in vacuo and stripped with dichloromethane to remove excess oxalyl chloride. The residue was taken in THF (200 mL) and mechanically stirred in an ice-water bath. Aqueous 25% ammonia (100 mL) was added in 15 min, which resulted in the formation of a precipitate. The THF was removed with the rotavap and extra water (100 mL) was added. The suspension was stirred at r.t. overnight. The solid was collected by filtration and dried in vacuo to give 2-methyl-4-chlorobenzamide (43.7 g, yield 89%) that was used without purification in the next step.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
44.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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